molecular formula C22H18N4O B2625611 3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea CAS No. 2034337-26-1

3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea

Cat. No. B2625611
CAS RN: 2034337-26-1
M. Wt: 354.413
InChI Key: KUFSXVGSOUXLQG-UHFFFAOYSA-N
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Description

The compound “3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea” is a complex organic molecule that contains a bipyridine moiety, a naphthalene moiety, and a urea moiety .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various coupling reactions . For instance, bipyridine compounds are often synthesized using metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been involved in 1,3-dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as elemental analysis, solubility testing, and conductivity measurements .

Scientific Research Applications

Conformational Adjustments in Urea-Based Assemblies

Research on urea and thiourea derivatives, such as those involving naphthalen-1-yl groups, has revealed their ability to undergo conformational adjustments through carbon-nitrogen bond rotation facilitated by intramolecular hydrogen bonding. These adjustments play a crucial role in the self-assembly of these compounds, leading to the formation of homodimeric sub-assemblies in their respective assemblies. This property is essential for understanding the self-assembly and polymorphism of these compounds, which has implications for material science and nanotechnology (Phukan & Baruah, 2016).

Synthesis of Anticancer Intermediates

Compounds structurally similar to the queried molecule have been synthesized as intermediates for small molecule anticancer drugs. For instance, 1-methyl-3-(5-nitropyridin-2-yl) urea is highlighted as a significant intermediate in the synthesis of anticancer agents, demonstrating the potential of related compounds in pharmaceutical applications (Zhang et al., 2019).

Luminescent Properties for Biomedical Applications

The synthesis and optical properties of derivatives involving naphthalen-2-yl groups have been explored for applications such as fluorescent probes for β-amyloids. These probes are crucial for diagnosing diseases like Alzheimer’s, indicating the potential biomedical applications of compounds with similar structural features (Fa et al., 2015).

Metal Ion Detection in Aqueous Media

Compounds based on aminoethylpyridine derivatives, structurally related to the queried compound, have been developed as fluorescent probes for the detection of metal ions like Fe3+ and Hg2+ in aqueous media. These findings underscore the relevance of such compounds in environmental monitoring and the detection of toxic substances (Singh et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It has been observed that the compound exhibits photoluminescent properties, showing characteristic emissions when excited at certain wavelengths .

Biochemical Pathways

Given the compound’s photoluminescent properties, it is possible that it may interact with pathways involving light-sensitive proteins or other molecules .

Result of Action

Given the compound’s photoluminescent properties, it is possible that it may have effects on cellular processes involving light-sensitive molecules .

Action Environment

The action, efficacy, and stability of 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea may be influenced by various environmental factors. For instance, the compound’s photoluminescent properties suggest that light conditions could potentially influence its action . Other factors, such as temperature, pH, and the presence of other molecules, could also play a role.

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific physical and chemical properties. It’s always important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

Future research could focus on developing new synthesis methods for this compound, studying its reactivity and mechanism of action, and exploring its potential applications .

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c27-22(25-14-18-6-3-5-16-4-1-2-7-20(16)18)26-19-8-9-21(24-15-19)17-10-12-23-13-11-17/h1-13,15H,14H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFSXVGSOUXLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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